molecular formula C23H17F3N2O4 B12346608 (2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B12346608
M. Wt: 442.4 g/mol
InChI Key: OPTALTYUEHECJW-UHFFFAOYSA-N
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Description

The compound (2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide belongs to the chromene-3-carboxamide family, characterized by a 2H-chromene core substituted with methoxy, imino, and trifluoromethylphenyl groups. The Z-configuration of the imino group and the presence of a furan-2-ylmethyl carboxamide side chain distinguish it structurally . Chromene derivatives are widely studied for their biological activities, including antifungal, anti-inflammatory, and antitumor properties .

Properties

Molecular Formula

C23H17F3N2O4

Molecular Weight

442.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-8-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide

InChI

InChI=1S/C23H17F3N2O4/c1-30-19-9-2-5-14-11-18(21(29)27-13-17-8-4-10-31-17)22(32-20(14)19)28-16-7-3-6-15(12-16)23(24,25)26/h2-12H,13H2,1H3,(H,27,29)

InChI Key

OPTALTYUEHECJW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=CC(=C3)C(F)(F)F)C(=C2)C(=O)NCC4=CC=CO4

Origin of Product

United States

Preparation Methods

General Synthetic Approaches for Chromene Derivatives

Knoevenagel Condensation Method

The Knoevenagel condensation represents one of the most versatile and widely employed methods for synthesizing chromene derivatives. This approach involves the reaction of salicylaldehyde derivatives with active methylene compounds containing electron-withdrawing groups. For the synthesis of 2-imino-2H-chromene-3-carboxamides specifically, the condensation typically occurs between salicylaldehyde derivatives and N-substituted cyanoacetamides.

A key advantage of this method is the ability to conduct the reaction under relatively mild conditions. As reported in the literature, excellent yields and high atom economy can be achieved using aqueous sodium carbonate or hydrogen carbonate solutions at room temperature. The reaction proceeds through initial nucleophilic attack of the activated methylene carbon on the aldehyde carbon, followed by cyclization through the phenolic hydroxyl group.

The general reaction scheme for this approach can be represented as:

Salicylaldehyde derivative + N-substituted cyanoacetamide → 2-imino-2H-chromene-3-carboxamide

This method is particularly valuable for introducing diverse substituents at the 2-position and for controlling the stereochemistry of the resulting chromene derivative.

Cyclization of Phenolic Precursors

Another fundamental approach for chromene synthesis involves the direct cyclization of appropriately substituted phenolic precursors. This method typically requires the presence of a reactive carbonyl or unsaturated system adjacent to the phenolic hydroxyl group to facilitate ring closure.

For 2-oxo-chromene derivatives, a common synthetic route involves the condensation of a phenol with a β-ketoester or similar reagent under acidic conditions or through base-catalyzed cyclization. This approach is particularly useful for constructing the basic chromene scaffold prior to further functionalization at the 2-position.

The cyclization approach can be adapted to incorporate various substituents on the chromene ring by selecting appropriately functionalized starting materials. This versatility makes it a valuable method for preparing diverse chromene derivatives with specific substitution patterns.

Multi-component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient strategy for synthesizing complex chromene derivatives in one-pot procedures. These reactions involve three or more components that combine to form a product incorporating elements from each reactant.

For chromene synthesis, typical MCRs might involve a salicylaldehyde derivative, an active methylene compound, and an additional reactant such as an amine or isocyanide. These reactions proceed through a sequence of condensation, addition, and cyclization steps, often catalyzed by bases, acids, or other specialized catalysts.

The advantages of MCR approaches include operational simplicity, atom economy, and reduced waste generation compared to multi-step syntheses. However, controlling the regioselectivity and stereochemistry can be more challenging, often requiring careful optimization of reaction conditions.

Specific Synthesis Methods for (2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Multi-step Synthesis Approach

The synthesis of (2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide can be accomplished through a strategic multi-step approach that allows for careful control over each transformation. Based on the synthesis of related compounds, the following pathway represents an effective route to the target molecule.

Formation of the Chromene Core

The first stage in the synthesis involves the preparation of the 8-methoxy-substituted chromene core. This can be achieved through the reaction of 3-methoxysalicylaldehyde with ethyl cyanoacetate in the presence of a suitable base catalyst. The reaction proceeds through Knoevenagel condensation followed by intramolecular cyclization.

A typical procedure involves:

  • Dissolving 3-methoxysalicylaldehyde (1 equivalent) and ethyl cyanoacetate (1.2 equivalents) in an appropriate solvent, such as toluene
  • Adding a catalytic amount of piperidine (0.1-0.2 equivalents)
  • Refluxing the mixture for 1-2 hours to form ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
  • Cooling and isolating the product through filtration or extraction

This step typically provides yields in the range of 70-80%. The ester functionality at the 3-position serves as a versatile handle for subsequent transformations.

Hydrolysis to Carboxylic Acid

The ethyl ester is then converted to the corresponding carboxylic acid through basic hydrolysis:

  • Treating ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate with aqueous sodium hydroxide (1-2N) at room temperature for 2-3 hours
  • Acidifying the reaction mixture with hydrochloric acid to pH 2-3
  • Collecting the precipitated 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid by filtration
  • Washing with water and drying

This hydrolysis step typically proceeds in high yields (80-90%). The resulting carboxylic acid provides a reactive site for subsequent amide formation.

Conversion to 2-Imino Derivative

The conversion of the 2-oxo-chromene to the corresponding 2-imino derivative requires activation of the 2-position followed by reaction with 3-(trifluoromethyl)aniline:

  • Treating 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with phosphorus oxychloride (POCl₃) under reflux conditions for 2-3 hours
  • Removing excess POCl₃ under reduced pressure
  • Adding 3-(trifluoromethyl)aniline (1.2 equivalents) in dry tetrahydrofuran (THF) with triethylamine (1.5 equivalents) at 0°C
  • Allowing the reaction to warm to room temperature and stirring for 4-6 hours
  • Purifying the resulting 8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxylic acid through appropriate methods

This transformation typically proceeds with moderate to good yields (60-70%). The Z-configuration of the imino group is typically favored under these conditions due to steric factors.

Amide Formation with Furan-2-ylmethylamine

The final step involves the formation of the amide bond between the carboxylic acid and furan-2-ylmethylamine:

  • Activating the carboxylic acid using a coupling agent such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (1.2 equivalents) in DMF
  • Adding DIPEA (N,N-diisopropylethylamine) (2 equivalents) as a base
  • Adding furan-2-ylmethylamine (1.2 equivalents)
  • Stirring at room temperature for 12-24 hours
  • Purifying the resulting (2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide through column chromatography

This amidation step typically provides yields in the range of 60-75%.

Table 1: Multi-step Synthesis Overview

Step Starting Material Reagents Conditions Product Typical Yield (%)
1 3-Methoxysalicylaldehyde Ethyl cyanoacetate, piperidine Toluene, reflux, 1-2h Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate 70-80
2 Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate NaOH (1-2N) RT, 2-3h, then HCl 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid 80-90
3 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid POCl₃, 3-(trifluoromethyl)aniline, Et₃N THF, 0°C to RT, 4-6h 8-Methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxylic acid 60-70
4 8-Methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxylic acid Furan-2-ylmethylamine, PyBOP, DIPEA DMF, RT, 12-24h (2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide 60-75

The overall yield of this multi-step approach typically ranges from 20-35%, considering all transformation and purification steps.

Alternative Synthetic Pathways

Direct Amidation of Ester Intermediate

An alternative approach involves direct amidation of the ethyl ester intermediate with furan-2-ylmethylamine prior to conversion to the 2-imino derivative:

  • Reacting ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate with furan-2-ylmethylamine (1.5 equivalents) in ethanol under reflux conditions for 6-8 hours
  • Isolating N-(furan-2-ylmethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
  • Converting to the 2-imino derivative using similar conditions as described in Section 3.1.3

This approach can be advantageous when the ester intermediate is more readily available or when the carboxylic acid derivative proves difficult to handle. The direct aminolysis of the ester typically proceeds in yields of 65-75%.

One-pot Synthesis via Imino-chromene Intermediate

Research by Gyuris et al. suggests an efficient one-pot domino synthesis that can be adapted for the target compound. This approach involves:

  • Preparing 2-imino-2H-chromene-3-carboxamide through Knoevenagel condensation of 3-methoxysalicylaldehyde with N-(furan-2-ylmethyl)cyanoacetamide
  • Subsequent reaction with 3-(trifluoromethyl)aniline under acid catalysis

The N-(furan-2-ylmethyl)cyanoacetamide intermediate can be prepared by reacting furan-2-ylmethylamine with ethyl cyanoacetate under solvent-free conditions at elevated temperatures (approximately 210°C) for 20 minutes. This method has shown yields up to 80% for the cyanoacetamide intermediate.

The one-pot approach provides several advantages:

  • Reduced number of isolation and purification steps
  • Potentially higher overall yields
  • More efficient use of reagents and solvents
Direct Synthesis from N-(furan-2-ylmethyl)cyanoacetamide

A direct one-step approach involves the reaction of N-(furan-2-ylmethyl)cyanoacetamide with 3-methoxysalicylaldehyde and 3-(trifluoromethyl)aniline in a suitable solvent with an appropriate catalyst:

  • Preparing N-(furan-2-ylmethyl)cyanoacetamide as described in Section 3.2.2
  • Combining with 3-methoxysalicylaldehyde and 3-(trifluoromethyl)aniline in ethanol
  • Adding a catalytic amount of piperidine or sodium acetate
  • Refluxing for 4-6 hours
  • Isolating and purifying the product

While potentially more efficient, this approach may present challenges in controlling regioselectivity and stereochemistry, requiring careful optimization of reaction conditions.

Reaction Conditions and Optimization

Solvent Selection and Effects

The choice of solvent significantly impacts the efficiency, yield, and selectivity of the reactions involved in synthesizing (2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide. Various solvents have been investigated for chromene synthesis, each offering distinct advantages and limitations.

Table 2: Solvent Effects on Key Synthetic Steps

Solvent Application Advantages Disadvantages Impact on Yield/Selectivity
Toluene Chromene core formation Effective water removal via azeotropic distillation; High boiling point Less environmentally friendly Enhanced cyclization, yields 70-80%
Ethanol Knoevenagel condensation; Amidation Environmentally friendly; Good solubility for most reactants Potential transesterification Moderate to good yields (65-75%)
DMF Coupling reactions Excellent solubility for polar intermediates; Compatible with coupling agents Difficult to remove; Toxicity concerns High yields for amidation (70-85%)
THF Imino formation Good solubility; Compatible with sensitive reagents Peroxide formation concerns Moderate yields (60-70%)
Nitromethane One-pot syntheses Facilitates certain condensations Toxicity concerns Variable yields depending on catalyst

For the synthesis of the target compound, a strategic selection of solvents for each step is recommended:

  • Toluene for the initial chromene core formation to facilitate water removal and drive cyclization
  • THF for the conversion to the 2-imino derivative due to its compatibility with the sensitive intermediates
  • DMF for the final amidation step to ensure efficient coupling

The solvent polarity also significantly affects the Z/E ratio of the imino group, with more polar solvents generally favoring the Z-isomer due to stabilization of the transition state.

Temperature Optimization

Temperature control is critical for optimizing both reaction rates and selectivity in the synthesis of the target compound:

Table 3: Temperature Effects on Synthetic Steps

Synthetic Step Optimal Temperature Range Effects of Temperature Variation Critical Considerations
Chromene core formation 110-115°C (refluxing toluene) Higher temperatures accelerate cyclization but may promote side reactions Maintaining reflux conditions; Avoiding overheating
Ester hydrolysis 25-30°C (room temperature) Higher temperatures not necessary and may cause decomposition Controlled addition of acid during workup
Conversion to 2-imino derivative 0°C (addition), then 20-25°C Initial low temperature critical for controlling regioselectivity Gradual warming to room temperature
Amidation 20-25°C (room temperature) Higher temperatures may reduce coupling efficiency Extended reaction times at room temperature preferable

Temperature ramps and careful control are particularly important during the conversion to the 2-imino derivative, where the initial addition of reagents at 0°C followed by gradual warming helps control the reaction pathway and stereochemistry.

Catalyst Selection and Loading

The choice of catalyst significantly impacts reaction efficiency, yield, and stereoselectivity. Several catalysts have been investigated for the key transformations in the synthesis of chromene derivatives:

Table 4: Catalyst Optimization for Key Steps

Catalyst Application Optimal Loading Performance Metrics Stereochemical Control
Piperidine Chromene core formation 5-10 mol% Yields: 70-80%; Reaction time: 1-2h Moderate E/Z control
Sodium acetate One-pot synthesis 0.5-1.0 equivalent Yields: 60-70%; Reaction time: 4-6h Variable stereoselectivity
DMAP Amidation catalyst 10-20 mol% Yields: 75-85%; Reaction time: 8-12h Not applicable
PyBOP Coupling agent 1.1-1.2 equivalents Yields: 70-80%; Clean reaction Not applicable
p-TsOH Acid catalyst for imine formation 5-10 mol% Yields: 65-75%; Reaction time: 3-4h Favors Z-configuration

For the specific target compound, a combined catalyst strategy is recommended:

  • Piperidine for the initial chromene formation due to its efficiency in Knoevenagel condensation
  • Mild acid catalysis (p-TsOH) for controlling the stereochemistry of the imino group
  • PyBOP as the coupling agent for amide formation due to its efficiency and clean reaction profile

The precise catalyst loading must be optimized for each step, as excess catalyst can promote side reactions while insufficient amounts may lead to incomplete conversion.

Reaction Time and Monitoring

Appropriate reaction times are essential for maximizing yield while minimizing side reactions or decomposition:

Table 5: Reaction Time Optimization

Synthetic Step Optimal Reaction Time Monitoring Method Indicators of Completion Common Issues
Chromene core formation 1-2 hours TLC (EtOAc:Hexane 1:3) Disappearance of aldehyde; Formation of fluorescent spot Extended times lead to decomposition
Ester hydrolysis 2-3 hours pH monitoring; TLC Complete consumption of ester Incomplete hydrolysis at shorter times
Conversion to 2-imino derivative 4-6 hours TLC (DCM:MeOH 95:5) Formation of new spot with higher Rf Side reactions at extended times
Amidation 12-24 hours TLC (DCM:MeOH 90:10) Disappearance of acid; Formation of less polar product Incomplete coupling at shorter times

Thin-layer chromatography (TLC) is the preferred method for monitoring reaction progress, with specific solvent systems optimized for each intermediate. For the target compound, a dichloromethane/methanol (90:10) system typically provides good resolution.

Purification and Characterization

Purification Techniques

The purification of (2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide and its intermediates requires careful selection of techniques to ensure high purity while maximizing recovery.

Chromatographic Methods

Column chromatography is the preferred method for purifying the final compound and certain intermediates:

  • Stationary phase: Silica gel (100-200 mesh)
  • Mobile phase optimization:
    • For ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate: Ethyl acetate/hexane (1:4 to 1:2)
    • For 8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxylic acid: Dichloromethane/methanol (95:5)
    • For the final compound: Dichloromethane/methanol (90:10)

Gradient elution is recommended for optimal separation, starting with a less polar solvent mixture and gradually increasing polarity.

Recrystallization Procedures

Recrystallization is particularly effective for purifying certain intermediates and can also be applied to the final compound:

Table 6: Recrystallization Systems for Key Intermediates

Compound Recommended Solvent System Procedure Typical Recovery (%)
Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate Ethanol or ethanol/water Hot dissolution, slow cooling 75-85
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid Acetic acid/water Hot dissolution, dilution with water 80-90
Final compound Dichloromethane/n-hexane Dissolution in minimal DCM, layering with hexane 70-80

For the target compound, a sequential recrystallization approach may be necessary to achieve high purity:

  • Initial recrystallization from dichloromethane/n-hexane
  • If necessary, second recrystallization from ethyl acetate/petroleum ether
Precipitation Methods

For certain intermediates, particularly the carboxylic acid derivatives, precipitation through pH adjustment provides an efficient purification method:

  • Dissolving the crude carboxylic acid in aqueous sodium bicarbonate solution
  • Filtering to remove insoluble impurities
  • Acidifying with dilute hydrochloric acid to pH 2-3
  • Collecting the precipitated product by filtration
  • Washing with cold water and drying

This method typically provides high purity for the carboxylic acid intermediate with recoveries of 85-95%.

Spectroscopic Characterization

Comprehensive characterization of (2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide requires multiple spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical structural information for confirming the identity and purity of the target compound.

Table 7: Characteristic NMR Signals for the Target Compound

Position ¹H NMR Signal (ppm, multiplicity, integration) ¹³C NMR Signal (ppm) Assignment Basis
8-OCH₃ 3.85-3.95 (s, 3H) 55-56 Typical methoxy region
Furan-2-ylmethyl CH₂ 4.40-4.50 (d, 2H) 35-36 Benzylic-type CH₂ adjacent to nitrogen
Furan H-3, H-4, H-5 6.30-7.60 (m, 3H) 107-152 Characteristic furan pattern
Chromene H-4 8.80-9.00 (s, 1H) 145-150 Deshielded vinyl proton
Amide NH 8.70-8.90 (t, 1H) N/A Secondary amide NH
Aromatic protons 7.00-8.00 (m, 7H) 115-140 Complex aromatic region
CF₃ N/A 122-124 (q) Quartet due to F coupling
C=O N/A 160-162 Amide carbonyl
C=N N/A 150-155 Imine carbon

DMSO-d₆ is typically the preferred solvent for NMR analysis of the final compound due to its excellent solubilizing properties and ability to reveal exchangeable protons such as the amide NH.

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups:

  • N-H stretching: 3300-3400 cm⁻¹
  • C=O stretching: 1670-1700 cm⁻¹
  • C=N stretching: 1600-1650 cm⁻¹
  • C-F stretching: 1100-1350 cm⁻¹
  • C-O-C stretching: 1200-1250 cm⁻¹

The absence of a carboxylic acid O-H stretch (3200-3500 cm⁻¹, broad) confirms complete conversion to the amide.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides fragmentation patterns characteristic of the structural elements:

  • Molecular ion peak: m/z 442.4 [M]⁺
  • Fragment at m/z 335-336: Loss of furan-2-ylmethyl group
  • Fragment at m/z 269-270: Further fragmentation with loss of trifluoromethyl group

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₂₃H₁₇F₃N₂O₄ with an accuracy of ±5 ppm.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides additional confirmation of the chromene core and extended conjugation:

  • Absorption maximum at 300-320 nm (chromene core)
  • Secondary maximum at 340-360 nm (extended conjugation with imino group)
  • Molar extinction coefficient (ε): 15,000-25,000 L·mol⁻¹·cm⁻¹

Yield Optimization and Scalability

Critical Parameters Affecting Yield

Several key factors significantly impact the overall yield of the target compound synthesis:

Table 8: Critical Parameters for Yield Optimization

Parameter Optimal Condition Effect on Yield Mechanism of Impact
Reagent purity >98% purity Critical (+10-15%) Reduces side reactions and improves conversion
Moisture exclusion Anhydrous conditions for imino formation Significant (+5-10%) Prevents hydrolysis of intermediates
Reaction concentration 0.1-0.3M for most steps Moderate (+3-8%) Balances reaction rate vs. side reactions
Order of addition Dropwise addition for sensitive reagents Significant (+5-15%) Controls exothermic reactions and selectivity
Base/acid stoichiometry Precisely controlled equivalents Critical (+10-20%) Affects conversion and minimizes side reactions

The purity of starting materials, particularly 3-methoxysalicylaldehyde and furan-2-ylmethylamine, is especially critical. Freshly purified or high-grade commercial reagents typically provide superior results.

Scale-up Considerations

When scaling up the synthesis from laboratory to larger quantities, several modifications are typically necessary:

  • Heat transfer: Increased surface area-to-volume ratio requires adjusted heating profiles

    • Laboratory scale: 25-50 mL reaction volume; rapid heating and cooling
    • Larger scale: >250 mL; gradual temperature changes to maintain control
  • Mixing efficiency: Enhanced mixing systems needed for larger volumes

    • Laboratory scale: Magnetic stirring sufficient
    • Larger scale: Mechanical stirring with optimized impeller design
  • Reagent addition: Controlled addition becomes more critical

    • Laboratory scale: Manual addition acceptable
    • Larger scale: Mechanical pumps with precise flow control
  • Work-up modifications: Larger volumes require different isolation techniques

    • Laboratory scale: Simple filtration or extraction
    • Larger scale: Continuous extraction or specialized filtration equipment

Table 9: Scale-up Modifications for Key Steps

Synthetic Step Laboratory Scale Medium Scale (100g) Modifications Required
Chromene formation Reflux in round-bottom flask Jacketed reactor with condenser Controlled heating rate; Enhanced mixing
Ester hydrolysis Simple pH monitoring In-line pH monitoring Controlled acid addition; Cooling capacity
Conversion to 2-imino Ice bath cooling Jacketed cooling Programmed cooling profile; Controlled addition
Amidation Room temperature reaction Temperature-controlled reactor Extended reaction time; Improved mixing

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the imine group, converting it into an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the imine group can produce the corresponding amine derivative.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anti-Cancer Properties :
    • Studies have shown that chromene derivatives can induce apoptosis in cancer cells through specific biochemical pathways. The presence of the trifluoromethyl group may enhance its efficacy by improving binding affinity to cancer-related targets.
    • The compound's ability to modulate enzyme activity involved in tumorigenesis positions it as a potential lead in anticancer drug development.
  • Anti-Inflammatory Effects :
    • Preliminary investigations suggest that this compound may possess anti-inflammatory properties. It has been observed to interact with molecular targets involved in inflammatory processes, potentially leading to reduced inflammation.
    • This activity is particularly relevant for developing treatments for chronic inflammatory diseases.
  • Antiviral Activity :
    • Chromene derivatives have been explored for their antiviral properties, with some studies indicating effectiveness against viral infections, including SARS-CoV-2. The structural features of the compound may facilitate interactions with viral proteins, inhibiting their function .

Material Science Applications

Beyond its biological applications, the compound also shows promise in material science:

  • Liquid Crystalline Properties :
    • Some chromenes are known to exhibit liquid crystalline behavior, which could be harnessed in the development of advanced display technologies and optical materials.
    • Research into the incorporation of this compound into polymer matrices suggests potential improvements in thermal stability and mechanical strength.

Synthesis and Chemical Reactivity

The synthesis of (2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Chromene Core : Utilizing appropriate precursors and reaction conditions to construct the chromene framework.
  • Introduction of Functional Groups : The trifluoromethyl and furan moieties are introduced through nucleophilic substitution reactions and other functionalization methods.

The chemical reactivity of this compound allows it to undergo various transformations, including oxidation and reduction reactions, which can be tailored for specific applications in drug design and material synthesis.

Case Studies

Several studies have documented the applications of chromene derivatives similar to (2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide :

  • Antiviral Screening : A study identified derivatives with significant inhibitory effects against SARS-CoV-2 Mpro through structural modifications that enhance binding affinity .
  • Anti-Cancer Research : Research focused on chromene-based compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines, highlighting their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of (2Z)-N-[(furan-2-yl)methyl]-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to anti-inflammatory effects. The trifluoromethyl group enhances its binding affinity and specificity, making it a potent bioactive molecule.

Comparison with Similar Compounds

Structural Analogues

8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (Compound 15)

The chloro substituent may enhance halogen bonding but decrease solubility compared to the trifluoromethyl group .

(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide (CAS 1327194-13-7)

A closely related compound (CAS 1327194-13-7) features a 4-(trifluoromethoxy)phenyl imino group instead of 3-(trifluoromethyl)phenyl. Its molecular weight (458.4 g/mol) is identical to the target compound, but the substituent orientation may alter bioavailability .

2-Imino-N-phenyl-2H-chromene-3-carboxamide Derivatives

Derivatives such as pyrazole- and pyrimidine-fused chromenes (e.g., compounds 4–9 , 12 , 13a , 13b from ) highlight the versatility of the chromene scaffold. These compounds often exhibit enhanced fluorescence and bioactivity due to extended conjugation, but the absence of methoxy or trifluoromethyl groups limits direct comparability .

Functional Group Analysis

Compound Key Substituents Molecular Weight (g/mol) Potential Applications
Target Compound 8-methoxy, 3-(trifluoromethyl)phenyl imino, furan-2-ylmethyl 458.4 Antifungal, antitumor
CAS 1327194-13-7 8-methoxy, 4-(trifluoromethoxy)phenyl imino, furan-2-ylmethyl 458.4 Pesticides, agrochemicals
Compound 15 () 8-methoxy, 2-chlorophenyl amide ~350 (estimated) Polymer synthesis
3-Chloro-N-phenyl-phthalimide () Chloro, phenyl phthalimide 257.7 Polyimide monomers
Furilazole () Dichloroacetyl, furanyl, oxazolidine 260.1 Herbicide safener

Research Findings

  • Antifungal Activity : Chromene-3-carboxamides with electron-withdrawing groups (e.g., trifluoromethyl) show superior antifungal activity compared to chloro or methoxy derivatives .
  • Agrochemical Potential: Trifluoromethylphenyl-containing compounds are prevalent in pesticides (e.g., flubendiamide, ), suggesting the target compound could be repurposed for agricultural use .
  • Thermodynamic Stability: Density-functional theory (DFT) studies (e.g., ) predict that the Z-configuration of the imino group stabilizes the chromene core via conjugation, reducing reactivity toward oxidation .

Biological Activity

Chemical Structure

The compound features a chromene core, characterized by the following structural components:

  • Furan ring : Contributes to its reactivity and interaction with biological targets.
  • Methoxy group : Enhances lipophilicity, potentially improving cellular uptake.
  • Trifluoromethyl group : Imparts unique electronic properties that may influence biological activity.

Molecular Formula

The molecular formula can be represented as C19H16F3N3O3C_{19}H_{16}F_{3}N_{3}O_{3}.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research has demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

  • Breast cancer (MCF-7) : The compound showed IC50 values in the low micromolar range, indicating potent activity.
  • Lung cancer (A549) : Similar inhibitory effects were observed, suggesting a broad spectrum of anticancer activity.

The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways. In vitro studies revealed that the compound leads to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors, thereby promoting cancer cell death.

Antimicrobial Activity

In addition to its anticancer effects, the compound has been evaluated for antimicrobial properties. It demonstrated efficacy against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, which could be beneficial in treating inflammatory diseases.

Case Study 1: Anticancer Effects in Vivo

A study published in Journal of Medicinal Chemistry evaluated the in vivo effects of this compound on tumor-bearing mice. Results showed a significant reduction in tumor size compared to control groups, with minimal toxicity observed at therapeutic doses.

Case Study 2: Antimicrobial Efficacy

Research conducted by Microbial Drug Resistance assessed the antimicrobial activity against resistant strains. The compound was effective in reducing bacterial load in infected mice models, highlighting its potential as a therapeutic agent for resistant infections.

Data Summary

Biological ActivityCell Line/OrganismIC50/Minimum Inhibitory ConcentrationMechanism
AnticancerMCF-7Low μM rangeApoptosis induction
AnticancerA549Low μM rangeApoptosis induction
AntimicrobialStaphylococcus aureus5 μg/mLMembrane disruption
AntimicrobialEscherichia coli10 μg/mLMetabolic inhibition
Anti-inflammatoryMacrophagesN/ACytokine inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide, and how are key intermediates purified?

  • Methodology :

  • Step 1 : Condensation of 8-methoxy-2H-chromene-3-carboxylic acid derivatives with 3-(trifluoromethyl)aniline under reflux in anhydrous ethanol, using catalytic acetic acid to form the imine bond .
  • Step 2 : Coupling the resulting chromene-imine intermediate with furan-2-ylmethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to isolate the Z-isomer .
    • Key Parameters :
  • Reaction temperature (60–80°C for imine formation).
  • Solvent polarity adjustments to enhance stereochemical control.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its Z-isomer?

  • Techniques :

  • 1H/13C NMR : Confirm the Z-configuration via coupling constants (e.g., 3J imine proton coupling ≈ 10–12 Hz) and methoxy group resonance at δ ~3.8 ppm .
  • IR Spectroscopy : Stretch frequencies for amide C=O (~1650 cm⁻¹) and imine C=N (~1600 cm⁻¹) .
  • UV-Vis : Absorption maxima at 320–350 nm (chromene π→π* transitions) and 260–280 nm (furan conjugation) .
    • Validation : Cross-reference with X-ray crystallography data to resolve ambiguities in stereochemistry .

Q. How is the compound’s solubility profile optimized for in vitro biological assays?

  • Strategies :

  • Use DMSO as a primary solvent (≤0.1% v/v to avoid cytotoxicity).
  • For aqueous buffers, employ co-solvents like PEG-400 or cyclodextrin-based encapsulation .
    • Testing : Dynamic light scattering (DLS) to monitor aggregation at concentrations >50 µM.

Advanced Research Questions

Q. How can data contradictions between spectroscopic and crystallographic results be resolved during structural validation?

  • Approach :

  • X-ray Refinement : Use SHELXL for high-resolution crystallographic data to refine bond lengths/angles and validate the Z-configuration .
  • DFT Calculations : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-311+G(d,p)) to identify discrepancies in imine geometry .
    • Case Study : A 0.05 Å deviation in imine C=N bond length (X-ray vs. DFT) may indicate crystal packing effects .

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

  • Methods :

  • Molecular Docking : AutoDock Vina or Glide to screen against kinases or GPCRs, focusing on π-π stacking (furan/chromene) and H-bonding (amide/trifluoromethyl) interactions .
  • MD Simulations : GROMACS for stability analysis of ligand-target complexes (100 ns trajectories, AMBER force field) .
    • Validation : Correlate docking scores with experimental IC50 values from kinase inhibition assays.

Q. How do reaction conditions influence regioselectivity during the synthesis of analogs with modified furan or trifluoromethyl groups?

  • Variables :

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the furan’s α-position .
  • Catalysts : Pd/Cu-mediated cross-coupling for introducing aryl groups to the trifluoromethylphenyl moiety .
    • Case Study : Substituting furan-2-ylmethyl with 5-nitro-furan-2-ylmethyl reduces yield by 30% due to steric hindrance .

Q. What experimental designs are recommended for analyzing photophysical properties, such as fluorescence quenching in polar solvents?

  • Protocol :

  • Steady-State Fluorescence : Measure emission spectra (λex = 320 nm) in solvents of varying polarity (e.g., hexane → methanol).
  • Lifetime Analysis : Time-correlated single-photon counting (TCSPC) to quantify quenching rates .
    • Observation : Strong quenching in methanol (dielectric constant ~33) vs. weak in THF (~7.5), suggesting excited-state charge transfer .

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